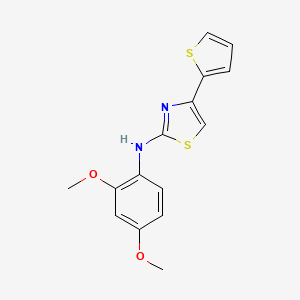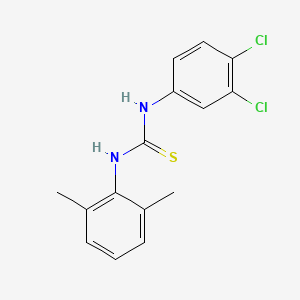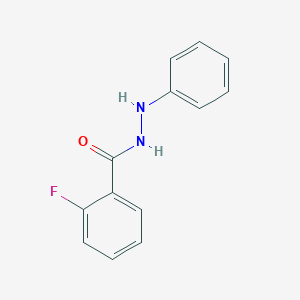![molecular formula C19H23N3O2 B5726213 1-(2,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B5726213.png)
1-(2,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 1-(2,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,5-Dimethylphenyl Group: The piperazine ring is then reacted with 2,5-dimethylphenyl halide in the presence of a base to introduce the 2,5-dimethylphenyl group.
Introduction of 3-Nitrophenylmethyl Group: Finally, the compound is reacted with 3-nitrobenzyl chloride under nucleophilic substitution conditions to attach the 3-nitrophenylmethyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2,5-Dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives or other oxidized products.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common reagents for these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The piperazine ring may also interact with receptors or enzymes, modulating their activity and resulting in therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2,3-Dimethylphenyl)piperazine: Similar structure but with different substitution patterns, leading to variations in biological activity.
1-(2,6-Dimethylphenyl)-3-(3-nitrophenyl)urea: Contains a urea group instead of a piperazine ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-6-7-16(2)19(12-15)21-10-8-20(9-11-21)14-17-4-3-5-18(13-17)22(23)24/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOYLWWSKBKBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
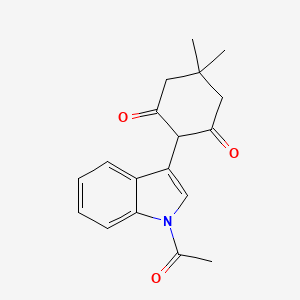
![4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)
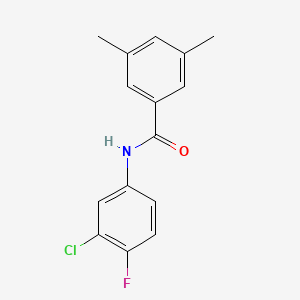
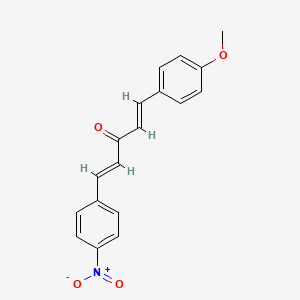
![2-benzyl-6-chloro-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5726182.png)
![4-(4-fluorophenyl)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B5726186.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5726191.png)
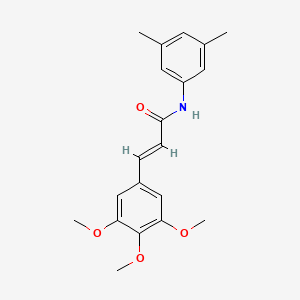
![3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid](/img/structure/B5726203.png)
![3-chloro-4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B5726204.png)
![N-[4-(dimethylamino)phenyl]-2-methylpropanamide](/img/structure/B5726209.png)
